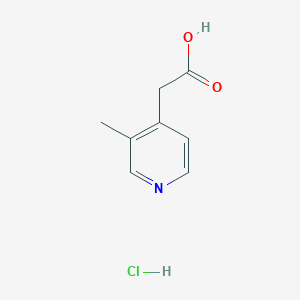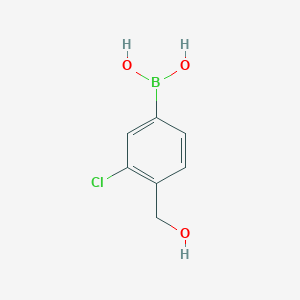
3-Chloro-4-(hydroxymethyl)phenylboronic acid
描述
“3-Chloro-4-(hydroxymethyl)phenylboronic acid” is a boronic acid derivative with the molecular formula C7H8BClO3 . It is a solid substance and is commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(hydroxymethyl)phenylboronic acid” consists of a phenyl group (C6H5-) attached to a boronic acid group (B(OH)2), with a chlorine atom and a hydroxymethyl group (-CH2OH) substituted at the 3rd and 4th positions of the phenyl ring, respectively .
Chemical Reactions Analysis
Boronic acids, including “3-Chloro-4-(hydroxymethyl)phenylboronic acid”, are known to participate in various chemical reactions. For instance, they are involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They also undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule .
科学研究应用
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: The compound is used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes: The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon–carbon bond. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction being carried out .
Solubility Studies
- Scientific Field: Physical Chemistry
- Application Summary: The solubilities of phenylboronic acid, its pinacol ester and azaester in organic solvents have been determined experimentally . This information is important for the correct selection of the solvent for a particular reaction or for purification of the products by crystallization .
- Methods of Application: The solubility was determined by a dynamic method, in which the disappearance of turbidity was determined by measuring of light intensity using a luminance probe .
- Results or Outcomes: Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform and very low in hydrocarbon . Pinacol ester and azaester show better solubility than the parent acid in all tested solvents .
Mycobacterium Tuberculosis Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound is used in the synthesis of inhibitors for Mycobacterium tuberculosis .
- Results or Outcomes: The outcome is the formation of inhibitors for Mycobacterium tuberculosis .
HIV Protease Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound is used in the synthesis of HIV protease inhibitors .
- Results or Outcomes: The outcome is the formation of HIV protease inhibitors with antiviral activity against drug-resistant viruses .
Pyrrole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound is used in the synthesis of pyrrole derivatives .
- Results or Outcomes: The outcome is the formation of pyrrole derivatives for use as PDE4B inhibitors .
mTOR Kinase Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound is used in the synthesis of imidazo [4,5-b]pyrazin-2-ones for use as mTOR kinase inhibitors .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results or Outcomes: The outcome is the formation of mTOR kinase inhibitors .
Protodeboronation
- Scientific Field: Organic Chemistry
- Application Summary: The compound is used in catalytic protodeboronation of pinacol boronic esters . This is a valuable but not well-developed transformation .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results or Outcomes: The outcome is the formation of products through formal anti-Markovnikov alkene hydromethylation .
安全和危害
The safety information for “3-Chloro-4-(hydroxymethyl)phenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
[3-chloro-4-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDIABAAAASRGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(hydroxymethyl)phenylboronic acid | |
CAS RN |
1190875-60-5 | |
| Record name | [3-chloro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



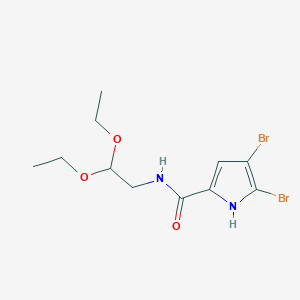
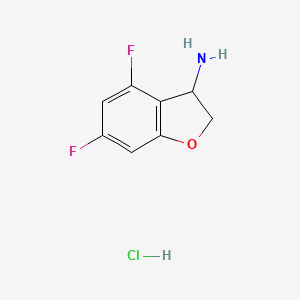
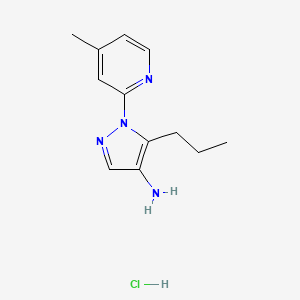
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1430705.png)
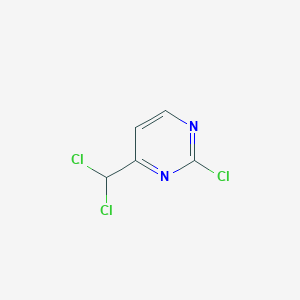
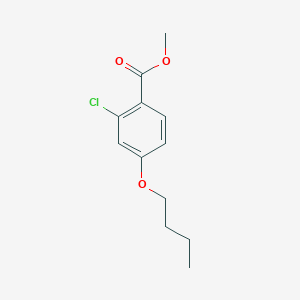
![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B1430711.png)
![7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene](/img/structure/B1430712.png)
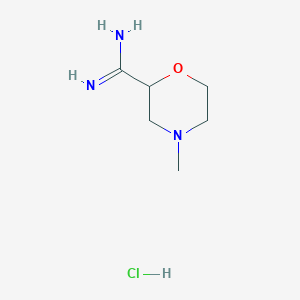
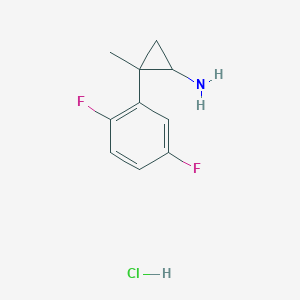
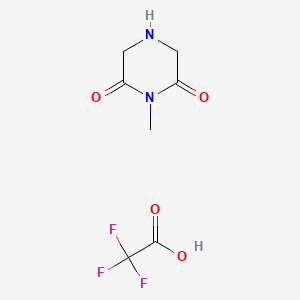
![7-Chloroimidazo[1,5-a]quinoxalin-4-ol](/img/structure/B1430720.png)
![(2,2-Difluoroethyl)(methyl)[2-(methylamino)ethyl]amine dihydrochloride](/img/structure/B1430722.png)
